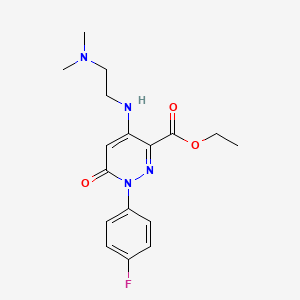
Ethyl 4-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C17H21FN4O3 and its molecular weight is 348.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula C17H22FN3O3 and has a molecular weight of approximately 347.37 g/mol. Its structural characteristics include a pyridazine ring, a fluorophenyl group, and a dimethylaminoethyl side chain, which contribute to its biological properties.
Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and survival.
- Modulation of Cell Signaling Pathways : It interacts with signaling pathways that regulate apoptosis and cell cycle progression.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. For instance, a derivative demonstrated potent inhibitory activity against human class I histone deacetylases (HDACs), leading to increased levels of acetylated histones and subsequent induction of apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Solubility | 0.934 mg/ml |
| Log P (partition coefficient) | -2.11 |
| Half-life | TBD |
Study 1: In Vitro Antitumor Efficacy
A study evaluated the compound's efficacy against various cancer cell lines. Results indicated significant cytotoxic effects on SKM-1 (myelodysplastic syndrome) cells with an IC50 value in the low micromolar range. The compound effectively induced G1 phase arrest and apoptosis through upregulation of P21 expression .
Study 2: In Vivo Efficacy in Xenograft Models
In vivo studies using xenograft models showed that the compound exhibited robust antitumor activity when administered orally. The results demonstrated that it significantly inhibited tumor growth compared to controls, particularly in models with an intact immune system .
Properties
IUPAC Name |
ethyl 4-[2-(dimethylamino)ethylamino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3/c1-4-25-17(24)16-14(19-9-10-21(2)3)11-15(23)22(20-16)13-7-5-12(18)6-8-13/h5-8,11,19H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPWGNRZTTVGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCCN(C)C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














